methyl [7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate
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Overview
Description
Methyl [7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a complex organic compound belonging to the class of chromen-2-ones This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate typically involves multi-step organic reactions. One common method involves the condensation of 4-methyl-2-oxo-2H-chromen-3-yl acetic acid with 2-amino-2-oxoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Methyl [7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
Methyl [7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl [7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl [7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate
- Methyl [5-(2-amino-2-oxoethoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate
Uniqueness
Methyl [7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H15NO6 |
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Molecular Weight |
305.28 g/mol |
IUPAC Name |
methyl 2-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C15H15NO6/c1-8-10-4-3-9(21-7-13(16)17)5-12(10)22-15(19)11(8)6-14(18)20-2/h3-5H,6-7H2,1-2H3,(H2,16,17) |
InChI Key |
BIZZQHILOOPXAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N)CC(=O)OC |
Origin of Product |
United States |
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